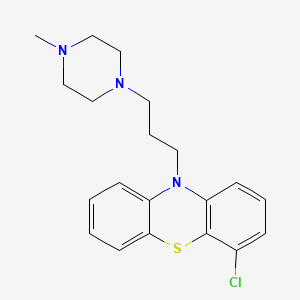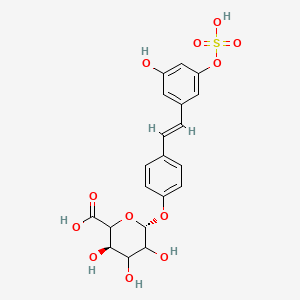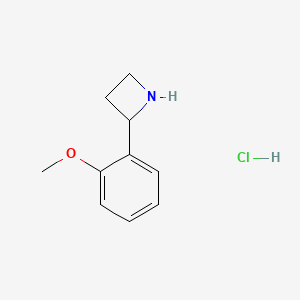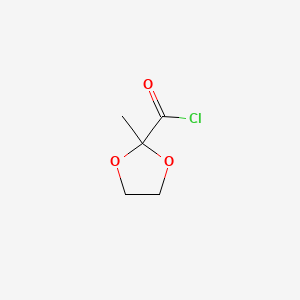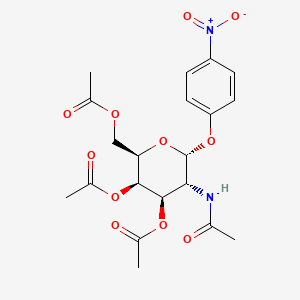
2,3-Dichloropyridine-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine, where the carbon at the second position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloropyridine-2-13C typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective dechlorination to yield 2,3-Dichloropyridine . Another method involves the chlorination of 2-chloro-3-carboxypyridine, followed by oxidation and further chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of metal catalysts and organic solvents to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and in the synthesis of labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropyridine-2-13C is unique due to its isotopic labeling, which distinguishes it from other dichloropyridines. Similar compounds include:
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
- 3,5-Dichloropyridine
These compounds differ in the position of the chlorine atoms on the pyridine ring, which affects their chemical properties and reactivity. The isotopic labeling of this compound makes it particularly valuable for research applications, providing unique insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
2,3-dichloro(213C)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=[13C](N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
